Fumagillinbicyclohexylammonium
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Overview
Description
Fumagillinbicyclohexylammonium is a chemical compound derived from the natural product fumagillin. It is known for its antibiotic and anti-parasitic properties. The compound has a molecular formula of C38H57NO7 and a molecular weight of 639.87 g/mol . It is commonly used in the pharmaceutical industry for its ability to inhibit the growth of various pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fumagillinbicyclohexylammonium is synthesized through the reaction of fumagillin with bicyclohexylamine. The reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the formation of the desired product . The process may include purification steps such as recrystallization to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of industrial reactors, precise temperature control, and efficient purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Fumagillinbicyclohexylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Fumagillinbicyclohexylammonium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to pathogen inhibition and cellular processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of fumagillinbicyclohexylammonium involves the inhibition of methionine aminopeptidase type 2 (MetAP2), an enzyme crucial for protein synthesis and cell proliferation. By binding to MetAP2, the compound disrupts the normal function of the enzyme, leading to the inhibition of cell growth and angiogenesis . This mechanism is particularly relevant in its anti-cancer and anti-parasitic activities.
Comparison with Similar Compounds
Similar Compounds
Fumagillin: The parent compound from which fumagillinbicyclohexylammonium is derived.
Fumagillin dicyclohexylamine salt: Another derivative of fumagillin with similar properties.
Uniqueness
This compound is unique due to its enhanced stability and bioavailability compared to its parent compound, fumagillin. The bicyclohexylammonium salt form improves its solubility and makes it more suitable for pharmaceutical applications .
Properties
Molecular Formula |
C38H57NO7 |
---|---|
Molecular Weight |
639.9 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C26H34O7.C12H23N/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28);11-13H,1-10H2/b7-5+,8-6+,11-9+,12-10+; |
InChI Key |
OLRILZDTQKZQIG-GRJGWNIVSA-N |
Isomeric SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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